1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]-
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Overview
Description
1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]- is an organic compound with a complex structure that includes a propanone group attached to a phenyl ring, which is further substituted with a methyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]- typically involves the reaction of 4-methyl-2-(2-pyridinyl)benzaldehyde with a suitable ketone under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The process involves the formation of an intermediate, which is then subjected to further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product in a commercially viable form.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 1-(2-pyridinyl): A related compound with a similar structure but lacking the methyl and phenyl substitutions.
Phenylacetone: Another ketone with a phenyl group, but with different substitution patterns.
Uniqueness
1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
188527-67-5 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-(4-methyl-2-pyridin-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C15H15NO/c1-3-15(17)12-8-7-11(2)10-13(12)14-6-4-5-9-16-14/h4-10H,3H2,1-2H3 |
InChI Key |
POEJAFCKOBHTMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C)C2=CC=CC=N2 |
Origin of Product |
United States |
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